The Chemical Architecture and Physicochemical Dynamics of Oleyl Ethyl Phosphate: A Comprehensive Guide for Formulation Scientists
The Chemical Architecture and Physicochemical Dynamics of Oleyl Ethyl Phosphate: A Comprehensive Guide for Formulation Scientists
Executive Summary
Oleyl ethyl phosphate (OEP) is a highly specialized mixed dialkyl phosphate ester utilized extensively as an[1] in advanced cosmetic, industrial, and pharmaceutical formulations. Unlike simple monoalkyl phosphates, the dual-tail asymmetry of OEP—comprising a long unsaturated oleyl chain and a short ethyl group—endows it with unique interfacial properties. This whitepaper deconstructs its chemical structure, resolves pervasive database inaccuracies regarding its molecular weight, and provides self-validating experimental protocols for its characterization.
Chemical Identity & The Cheminformatics Discrepancy
The precise structural characterization of lipidic excipients is non-negotiable in drug development and advanced formulation. OEP (CAS: 10483-96-2) is formally named[2].
The Structural Discrepancy: A critical error propagates through several major chemical databases where OEP is erroneously modeled as an acyl phosphate (oleoyl ethyl phosphate), introducing an unverified carbonyl group[2]. This automated parsing error confuses the alcohol radical ("oleyl", C18H35) with the fatty acid acyl radical ("oleoyl", C18H33O).
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Causality & Impact: This structural misassignment shifts the calculated molecular weight from the true [3] to an incorrect 390.50 g/mol [1]. For formulation scientists calculating molar ratios for lipid nanoparticles (LNPs) or liposomes, a 14 Da error per molecule drastically alters the Critical Packing Parameter (CPP), leading to unpredictable liposomal sizing, altered zeta potential, and premature payload leakage.
Physicochemical Properties & Molecular Geometry
The functional efficacy of OEP is strictly dictated by its molecular geometry.
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The Oleyl Tail: The cis-9 double bond introduces a ~30° steric kink in the hydrophobic chain. This physical architecture prevents tight, crystalline packing of the lipid tails, significantly lowering the gel-to-liquid crystalline phase transition temperature (Tm). Consequently, OEP maintains high fluidity and emulsification efficacy at room temperature, unlike saturated analogs such as stearyl phosphate.
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The Ethyl Group: Acting as a steric wedge on the phosphate head, the ethyl group prevents excessive hydrogen bonding between adjacent phosphate groups. This specific modification increases the aqueous dispersibility of the surfactant compared to mono-oleyl phosphate.
Quantitative Structural Comparison
| Property | Validated Ester Form (True OEP) | Erroneous Anhydride Form (Database Error) |
| IUPAC / Chemical Name | Monoethyl mono-(9Z)-9-octadecenyl phosphate | Oleoyl ethyl hydrogen phosphate |
| Molecular Formula | C20H41O4P | C20H39O5P |
| Molecular Weight | 376.51 g/mol | 390.50 g/mol |
| Structural Features | Ether-linked oleyl alcohol | Ester-linked oleic acid (Acyl phosphate) |
| CAS Number | 10483-96-2 | N/A (Misattributed to 10483-96-2) |
Experimental Workflows: Self-Validating Systems
To ensure high scientific integrity and reproducibility, the following analytical protocols are designed as self-validating systems.
Protocol 1: LC-MS/MS Structural Validation and MW Confirmation
To definitively prove the absence of the carbonyl group and confirm the 376.51 g/mol molecular weight, we employ high-resolution LC-MS. This system is self-validating because it actively monitors for the predicted error mass (389.5 Da) to establish a baseline of truth.
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Sample Preparation: Dissolve 1.0 mg of procured OEP in 1.0 mL of LC-MS grade methanol. Spike the solution with 10 µg/mL of dioleyl phosphate as an internal standard to verify ionization efficiency.
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Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 1.7 µm particle size). Elute using a gradient of ultra-pure water and acetonitrile, both modified with 0.1% formic acid to ensure consistent peak shape.
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Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode. The phosphate headgroup readily deprotonates, yielding a strong [M-H]- signal.
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Mass Analysis & Validation: Scan the Time-of-Flight (TOF) analyzer from m/z 100 to 1000. Extract the ion chromatogram for m/z 375.5 (the true OEP deprotonated mass). Simultaneously extract m/z 389.5. The complete absence of the 389.5 peak validates the true ester structure and rules out database-driven contamination.
Figure 1: Self-validating LC-MS/MS workflow for OEP molecular weight confirmation.
Protocol 2: Determination of Critical Micelle Concentration (CMC)
The CMC dictates the point at which OEP transitions from a monomeric surfactant to a functional micellar emulsifier.
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Preparation: Prepare a 10 mM stock of OEP in ultra-pure water. Adjust the pH to 7.4 using 0.1 M NaOH to ensure uniform ionization of the phosphate group.
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Dilution Series: Generate a logarithmic dilution series ranging from 0.001 mM to 10 mM.
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Measurement: Using a high-precision tensiometer equipped with a Wilhelmy Platinum plate, measure the surface tension (mN/m) of each dilution at a strictly controlled 25°C.
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Self-Validation: Plot the surface tension against the log[OEP]. The system validates itself when the linear decrease in surface tension abruptly plateaus. The exact inflection point mathematically defines the CMC.
Mechanistic Role in Advanced Formulations
In cosmetic and pharmaceutical emulsions, the Cosmetic Ingredient Review (CIR) panel recognizes alkyl phosphates as primary [4]. The mechanism is driven by the amphiphilic dichotomy of the molecule.
As concentration increases, monomers saturate the oil-water interface. The anionic phosphate headgroups project into the aqueous phase, generating a strong negative zeta potential that prevents droplet coalescence via electrostatic repulsion. Simultaneously, the kinked oleyl tails interlock with the oil phase, creating a highly flexible, mechanically resilient interfacial film that resists shear stress.
Figure 2: Concentration-dependent self-assembly and emulsification pathway of OEP.
References
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Title: Oleyl Ethyl Phosphate CAS# 10483-96-2: Odor profile, Molecular properties, Regulation Source: Scent.vn URL: [Link]
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Title: Safety Assessment of Alkyl Phosphates as Used in Cosmetics Source: Cosmetic Ingredient Review (CIR) URL: [Link]
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Title: PubChem Compound Summary for CID 71586940, Oleyl ethyl phosphate Source: National Center for Biotechnology Information (NCBI) URL: [Link]
